molecular formula C14H26O2 B110282 (E)-8-Dodecen-1-yl acetate CAS No. 38363-29-0

(E)-8-Dodecen-1-yl acetate

Cat. No.: B110282
CAS No.: 38363-29-0
M. Wt: 226.35 g/mol
InChI Key: SUCYDSJQVVGOIW-AATRIKPKSA-N
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Description

(E)-8-Dodecen-1-yl acetate is an organic compound that belongs to the class of carboxylic esters. It is commonly known for its role as a sex pheromone in various species of Lepidoptera (moths and butterflies). The compound has a molecular formula of C14H26O2 and a molecular weight of 226.35 g/mol. It is a colorless oil with a slight odor and is used in both scientific research and industrial applications.

Scientific Research Applications

(E)-8-Dodecen-1-yl acetate has several scientific research applications:

    Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.

    Biology: Serves as a sex pheromone in behavioral studies of Lepidoptera.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.

    Industry: Employed in the synthesis of fragrances and flavoring agents.

Mechanism of Action

Target of Action

(E)-8-Dodecen-1-yl acetate is a chemical compound that is primarily used as a pheromone . The primary targets of this compound are the olfactory receptors found in insects, specifically the green budworm moth . These receptors play a crucial role in the insect’s ability to detect and respond to pheromones.

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the changes in insect behavior. For instance, in the case of the green budworm moth, exposure to the compound can lead to attraction behaviors, potentially influencing mating and population dynamics .

Biochemical Analysis

Biochemical Properties

(E)-8-Dodecen-1-yl acetate interacts with various enzymes, proteins, and other biomolecules. Acyl-CoA short-chain synthetase-2 (ACSS2) is present in the cytosol and nuclei of many cell types, whereas ACSS1 is mitochondrial .

Cellular Effects

This compound influences cell function by acting as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function . ACSS2 is an important task-switching component of this sensory system wherein nutrient deprivation, hypoxia, and other stressors shift ACSS2 from a lipogenic role in the cytoplasm to a regulatory role in the cell nucleus .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. Once converted to acetyl-CoA, it can be catabolized by the tricarboxylic acid cycle or the glyoxylate pathway . It also acts as a metabolic sensor, with ACSS2 playing a key role in this process .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, in chemostat cultures performed at increasing dilution rates, acetate overflow occurs when growing over a threshold glucose uptake rate .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be produced from glucose, acetate, or fatty acids via metabolic pathways in Escherichia coli . Once converted to acetyl-CoA, it can be catabolized by the tricarboxylic acid cycle or the glyoxylate pathway .

Subcellular Localization

Acss2, which converts acetate to acetyl-CoA, is present in the cytosol and nuclei of many cell types .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-8-Dodecen-1-yl acetate typically involves the coupling of smaller carbon chains. One practical synthesis route starts with 2-propyn-1-ol and 1,6-hexanediol. The key step involves the use of a mercury derivative of the terminal-alkyne functionalized intermediate. The first coupling reaction occurs between methoxyallene and the Grignard reagent of 1-tert-butoxy-6-bromo-hexane, resulting in 1-tert-butoxy-non-8-yne. This intermediate is then transformed into di[1-tert-butoxy-non-8-yne]mercury. To obtain this compound, the mercury derivative is lithiated and alkylated with 1-bromo-propane, followed by acetylation and stereoselective reduction using a NiP-2 catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of microchannel reactors and modified resin catalysts can enhance reaction efficiency and yield. These methods also reduce reaction time and improve the overall production process .

Chemical Reactions Analysis

Types of Reactions: (E)-8-Dodecen-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols and acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate substitution reactions.

Major Products:

Comparison with Similar Compounds

Uniqueness: (E)-8-Dodecen-1-yl acetate is unique due to its specific double bond configuration (E) and its role in the pheromone communication system of certain moth species. Its synthesis and applications are well-studied, making it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

[(E)-dodec-8-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h5-6H,3-4,7-13H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCYDSJQVVGOIW-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/CCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5035294
Record name (E)-Dodec-8-enyl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38363-29-0
Record name (E)-8-Dodecenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38363-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Dodecenyl acetate, (8E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038363290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Dodecen-1-ol, 1-acetate, (8E)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (E)-Dodec-8-enyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5035294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-dodec-8-enyl acetate
Source European Chemicals Agency (ECHA)
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Record name 8-DODECENYL ACETATE, (8E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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